

# Strontium Citrate in Osteoporosis Research: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Strontium citrate |           |  |  |  |  |
| Cat. No.:            | B1594227          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Strontium citrate**, a nutritional supplement, has garnered interest for its potential role in managing osteoporosis. Its chemical similarity to calcium allows for its incorporation into the bone matrix, where it is thought to exert a dual effect: stimulating bone formation and inhibiting bone resorption. While the body of research on **strontium citrate** is less extensive than that for its pharmaceutical counterpart, strontium ranelate, preclinical and preliminary human studies provide valuable insights into its mechanisms of action and potential efficacy. This technical guide synthesizes the current state of research on **strontium citrate** for osteoporosis, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to inform further investigation and development in this area.

# Mechanism of Action: A Dual Role in Bone Remodeling

Strontium's primary proposed mechanism in bone metabolism involves its dual action on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This effect is largely attributed to the activation of the calcium-sensing receptor (CaSR), which leads to the modulation of several downstream signaling pathways.[1][2]

#### **Anabolic Effects on Osteoblasts:**



- Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt signaling pathway, a critical regulator of osteoblast differentiation and bone formation.[1]
- Calcineurin/NFAT Pathway: Activation of this pathway by strontium promotes the proliferation and differentiation of pre-osteoblasts.[1]
- MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signalregulated kinase (ERK) pathway is another signaling cascade stimulated by strontium, leading to increased osteoblast activity.[1]

#### **Anti-resorptive Effects on Osteoclasts:**

- RANKL/OPG Pathway: Strontium is believed to shift the balance of the RANKL/OPG system
  in favor of bone formation. It upregulates the expression of osteoprotegerin (OPG), a decoy
  receptor for RANKL, thereby inhibiting osteoclast differentiation and activity.[1]
- NF-κB Signaling: By modulating the NF-κB signaling pathway, strontium can decrease osteoclast differentiation.[1]
- Induction of Apoptosis: Strontium may also induce apoptosis (programmed cell death) in osteoclasts through the activation of the CaSR.[1]

## Data Presentation: Quantitative Outcomes in Strontium Citrate Research

The available quantitative data for **strontium citrate** is primarily derived from preclinical studies and a limited number of human case studies and smaller clinical trials. It is crucial to note that much of the robust clinical data on strontium's effect on bone mineral density (BMD) and fracture risk comes from studies on strontium ranelate.

## Table 1: Summary of Quantitative Data from Preclinical Studies on Strontium Salts



| Study<br>Type | Animal<br>Model         | Strontium<br>Salt    | Dosage                                                         | Duration | Key<br>Findings                                                                                            | Citation |
|---------------|-------------------------|----------------------|----------------------------------------------------------------|----------|------------------------------------------------------------------------------------------------------------|----------|
| In Vivo       | Ovariectom<br>ized Mice | Strontium<br>Citrate | Equivalent<br>molar<br>amount to<br>SrR                        | 16 weeks | Increased trabecular and cortical bone mineral density (TMD), though to a lesser extent than SrR and SrCI. | [3]      |
| In Vivo       | Female<br>Rats          | Strontium<br>Citrate | Equivalent<br>to 680<br>mg/day<br>elemental<br>Sr in<br>humans | 8 weeks  | Equally efficacious as strontium ranelate in delivering strontium to bone.                                 | [1]      |

Table 2: Summary of Quantitative Data from Human Studies on Strontium Citrate



| Study<br>Design                             | Participants                                          | Dosage                                                                                | Duration  | Key<br>Findings                                                                                     | Citation |
|---------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------|-----------|-----------------------------------------------------------------------------------------------------|----------|
| Case Series                                 | 3<br>postmenopau<br>sal women<br>with<br>osteoporosis | 680 mg/day<br>elemental<br>strontium (as<br>citrate)                                  | 4-6 years | Average 8- 10% increase in BMD. After discontinuatio n, a significant decrease in BMD was observed. | [1]      |
| Case Study                                  | 1<br>osteoporotic<br>woman                            | 680 mg/day<br>elemental<br>strontium (as<br>citrate)                                  | 2.5 years | Bone strontium levels increased 7 to 15 times from baseline.                                        | [1]      |
| Clinical Study<br>(with other<br>nutrients) | Postmenopau<br>sal women<br>with<br>osteopenia        | 450 mg/day<br>strontium<br>citrate (with<br>melatonin,<br>vitamin D3,<br>and K2)      | 1 year    | Reduction in bone resorption marker (CTX I) and increase in bone formation marker (PINP).           | [4]      |
| Clinical Study<br>(with other<br>nutrients) | 77<br>participants<br>(men and<br>women)              | 680 mg/day<br>strontium<br>citrate (with<br>DHA, Vitamin<br>D3, K2, and<br>magnesium) | 12 months | Significant increase in bone mineral density in the spine and hip.                                  | [5]      |



#### **Experimental Protocols**

Detailed experimental protocols are essential for the replication and advancement of research. Below are representative methodologies from preclinical studies investigating the effects of strontium on bone cells.

## In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

- Animal Model: Female SWISS mice, aged seven weeks.
- Procedure:
  - Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham operation group undergoes the same surgical procedure without removal of the ovaries.
  - Animals are randomly assigned to different treatment groups (e.g., OVX control, OVX + Strontium Citrate, OVX + Strontium Ranelate, Sham control).
  - Strontium salts are administered orally, typically mixed with food or in drinking water, at doses equivalent to human therapeutic doses.
  - The study duration is typically several weeks (e.g., 16 weeks).
- Outcome Measures:
  - Micro-computed Tomography (micro-CT): Femurs are harvested and analyzed to determine trabecular and cortical bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
  - Bone Turnover Markers: Serum levels of bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I) are measured using ELISA kits.[4]
  - Histomorphometry: Bone sections are prepared and stained to visualize and quantify cellular and structural changes.



### In Vitro Osteoblast Culture and Differentiation Assay

- Cell Line: Human osteoblast-like cells (e.g., MG-63) or primary human osteoblasts.
- Protocol:
  - Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  - For differentiation studies, cells are treated with various concentrations of strontium citrate.
  - Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. At specific time points, cells are lysed, and ALP activity is measured using a colorimetric assay.
  - Alizarin Red S Staining: To assess mineralization, a late marker of osteoblast function, cells are fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.
- Gene Expression Analysis:
  - RNA is extracted from treated and control cells.
  - Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key osteogenic genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).

#### In Vitro Osteoclastogenesis Assay

- Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.
- Protocol:
  - Precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.



- Different concentrations of **strontium citrate** are added to the culture medium.
- Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a set culture period, cells are fixed and stained for TRAP, an enzyme characteristic of osteoclasts. The number of TRAP-positive multinucleated cells is counted.
- Pit Formation Assay: Cells are cultured on dentin slices or calcium phosphate-coated plates. After the culture period, cells are removed, and the resorbed areas (pits) are visualized and quantified.
- Gene Expression Analysis:
  - qRT-PCR is used to analyze the expression of osteoclast-specific genes such as ACP5 (TRAP), CTSK (Cathepsin K), and NFATC1.

# Mandatory Visualizations Signaling Pathways

Click to download full resolution via product page

#### **Experimental Workflow**

Click to download full resolution via product page

#### **Discussion and Future Directions**

The current body of evidence suggests that **strontium citrate** has the potential to positively influence bone metabolism. Preclinical studies consistently demonstrate its ability to stimulate osteoblastic activity and inhibit osteoclast function, leading to improvements in bone mass and architecture in animal models of osteoporosis. However, the translation of these findings to clinical practice is hampered by the limited number of robust, large-scale randomized controlled trials in humans.



Most of the clinical data on strontium's efficacy and safety is derived from studies of strontium ranelate, and it is not yet definitively established that **strontium citrate** has an identical clinical profile. The available human studies on **strontium citrate** are often small, of short duration, or involve the co-administration of other bone-health nutrients, making it difficult to isolate the specific effects of **strontium citrate**.[5][6]

Future research should focus on well-designed, placebo-controlled clinical trials to definitively determine the efficacy of **strontium citrate** in increasing bone mineral density and, most importantly, reducing fracture risk in postmenopausal women and other populations at risk for osteoporosis. Long-term safety data, particularly concerning cardiovascular health, is also a critical area for future investigation, given the concerns that have been raised with strontium ranelate.[2]

In conclusion, while **strontium citrate** shows promise as a potential therapeutic agent for osteoporosis, further rigorous clinical investigation is required to fully elucidate its clinical utility and safety profile. The information presented in this guide provides a comprehensive overview of the current state of research to inform the design of future studies and guide the development of novel therapeutic strategies for osteoporosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Strontium Citrate in Osteoporosis Research: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594227#review-of-strontium-citrate-in-osteoporosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com